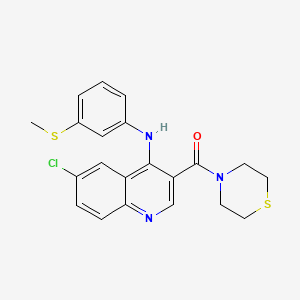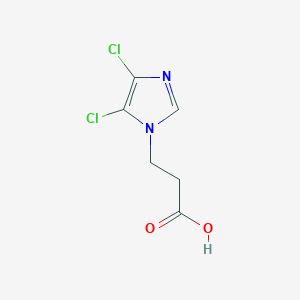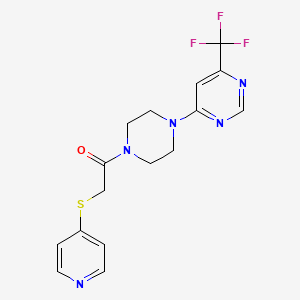
2-(Pyridin-4-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16F3N5OS and its molecular weight is 383.39. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
One study focused on the synthesis of pyrazolo[3,4-b]pyridin-5-yl derivatives, including a compound similar in structural complexity to the specified molecule. This research demonstrated the potential of such compounds in antiviral activity, particularly against HSV1 and HAV-MBB viruses (Attaby et al., 2006). The methodological approach to synthesize these compounds might offer insights into the synthetic versatility of the specified compound, potentially leading to novel antiviral agents.
Pharmacokinetics and Metabolism
Another study investigated the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, revealing detailed pharmacokinetic profiles in rats, dogs, and humans. This study highlights the importance of understanding the metabolic pathways and pharmacokinetics of novel compounds for their effective application in drug development (Sharma et al., 2012). Such research is crucial for compounds intended for therapeutic use, including those with structural similarities to the specified molecule.
Antibacterial Activity
Research on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has shown significant antibacterial activity. This demonstrates the potential of structurally complex molecules, like the one , in contributing to the development of new antibacterial agents (Merugu et al., 2010). The methodology and antibacterial screening results could provide a foundation for exploring the antibacterial applications of similar compounds.
Antimicrobial and Anti-inflammatory Activity
Various studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of compounds with complex structures, including those related to pyrimidinones and oxazinones. These compounds have shown promising results against a broad spectrum of bacterial and fungal strains, as well as significant anti-inflammatory potential (Hossan et al., 2012). Such findings suggest that compounds with similar structural features could be explored for their antimicrobial and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5OS/c17-16(18,19)13-9-14(22-11-21-13)23-5-7-24(8-6-23)15(25)10-26-12-1-3-20-4-2-12/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAACZXEPHGDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)
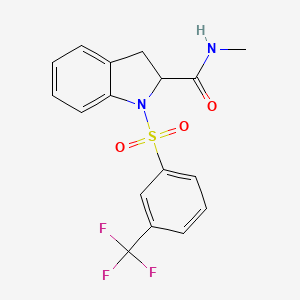
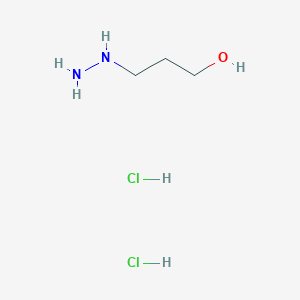
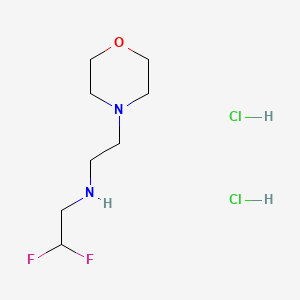

![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)
![3-(Pyridin-3-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2856022.png)
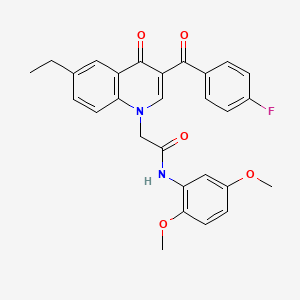


![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)
